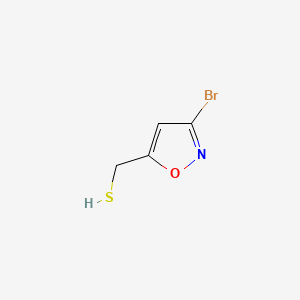

(3-Bromo-1,2-oxazol-5-yl)methanethiol

Description

(3-Bromo-1,2-oxazol-5-yl)methanethiol is a heterocyclic compound featuring a brominated oxazole ring linked to a methanethiol (-CH₂SH) group. The oxazole core contributes aromatic stability and electronic diversity, while the bromine atom at the 3-position enhances electrophilicity, making the compound reactive in cross-coupling or substitution reactions. The thiol group introduces nucleophilic and redox-active properties, enabling applications in medicinal chemistry, material science, and synthetic intermediates.

Properties

Molecular Formula |

C4H4BrNOS |

|---|---|

Molecular Weight |

194.05 g/mol |

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)methanethiol |

InChI |

InChI=1S/C4H4BrNOS/c5-4-1-3(2-8)7-6-4/h1,8H,2H2 |

InChI Key |

YEPRQLKNEYLSCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1Br)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanethiol typically involves the bromination of 1,2-oxazole followed by the introduction of a methanethiol group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1,2-oxazol-5-yl)methanethiol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, altering the compound’s properties.

Substitution: The bromine atom can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-1,2-oxazol-5-yl)methanethiol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a pharmacological agent.

Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanethiol involves its interaction with specific molecular targets and pathways. The bromine atom and methanethiol group play crucial roles in its reactivity and binding affinity, influencing its effects on biological systems and chemical reactions. Detailed studies are required to fully elucidate the pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

(3-Bromo-1,2-oxazol-5-yl)methanol

- Molecular Formula: C₄H₄BrNO₂ (vs. C₄H₄BrNOS for the thiol analog)

- Key Differences: Functional Group: The hydroxyl (-OH) group in methanol derivatives contrasts with the thiol (-SH) group, leading to differences in acidity (thiols are more acidic, pKa ~10 vs. ~16 for alcohols) and reactivity (thiols undergo oxidation to disulfides more readily). Applications: Methanol derivatives are often intermediates in oxidation or esterification reactions, whereas thiols are exploited for metal coordination or as nucleophiles in alkylation .

(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl Fluoride

- Molecular Formula: C₄H₃BrFNO₃S

- Key Differences :

- Sulfonyl Fluoride Group : The -SO₂F moiety is highly electrophilic, enabling "click chemistry" applications, such as SuFEx (Sulfur Fluoride Exchange) reactions.

- Stability : Sulfonyl fluorides are more hydrolytically stable than thiols but less redox-active.

- Synthetic Utility : Acts as a leaving group in nucleophilic substitutions, unlike the thiol, which participates as a nucleophile .

tert-Butyl N-[(3-Bromo-1,2-oxazol-5-yl)methyl]carbamate

- Molecular Formula : C₉H₁₃BrN₂O₃

- Key Differences :

[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride

- Molecular Formula : C₉H₈BrClN₄O

- Key Differences: Heterocycle: The 1,2,4-oxadiazole ring (vs. oxazole) enhances metabolic stability and hydrogen-bonding capacity, favoring pharmaceutical applications.

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

- Molecular Formula : C₇H₅BrN₂OS

- Key Differences :

- Thiophene vs. Oxazole : The thienyl group introduces sulfur within the aromatic ring, altering electronic properties (e.g., reduced basicity compared to oxazole).

- Applications : Thiophene-containing compounds are prevalent in organic electronics, whereas oxazole-thiol hybrids may prioritize bioreactivity .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Group | Reactivity Highlights | Applications |

|---|---|---|---|---|

| (3-Bromo-1,2-oxazol-5-yl)methanethiol | C₄H₄BrNOS | -SH | Nucleophilic substitutions, disulfide formation | Drug design, catalysis |

| (3-Bromo-1,2-oxazol-5-yl)methanol | C₄H₄BrNO₂ | -OH | Oxidation to aldehydes, esterification | Synthetic intermediates |

| (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride | C₄H₃BrFNO₃S | -SO₂F | SuFEx reactions, electrophilic substitutions | Click chemistry, bioconjugation |

| tert-Butyl N-[(3-Bromo-oxazol-5-yl)methyl]carbamate | C₉H₁₃BrN₂O₃ | -Boc | Amine protection, orthogonal deprotection | Peptide synthesis, PROTACs |

| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine | C₉H₈BrClN₄O | -NH₂·HCl | Hydrogen bonding, bioactivity | Anticancer agents, kinase inhibitors |

Research Findings and Insights

- Acidity and Reactivity : The thiol group’s lower pKa (~10) compared to alcohols (~16) enhances its nucleophilicity in basic media, enabling selective alkylation .

- Structural Stability : Sulfonyl fluorides exhibit superior hydrolytic stability over thiols, critical for storage and industrial use .

- Biological Relevance : Oxadiazole-thiol hybrids show promise in antimicrobial and antitumor studies, leveraging both heterocyclic and thiol redox properties .

- Safety Considerations : Brominated heterocycles, like the IFRA-restricted 3-bromo-camphor derivative, highlight the need for rigorous toxicity profiling of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.